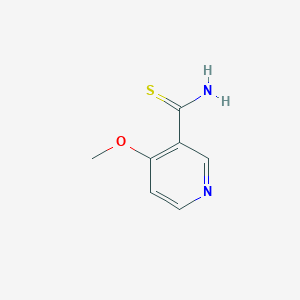
3-Pyridinecarbothioamide, 4-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-Pyridinecarbothioamide, 4-methoxy-” also known as 4-methoxypyridine-3-carbothioamide, is a chemical compound with the molecular weight of 168.22 .
Molecular Structure Analysis
The molecular structure of 4-methoxypyridine-3-carbothioamide can be represented by the formula1S/C7H8N2OS/c1-10-6-2-3-9-4-5(6)7(8)11/h2-4H,1H3,(H2,8,11) . This indicates that the molecule consists of a pyridine ring with a methoxy group (-OCH3) at the 4-position and a carbothioamide group (-CSNH2) at the 3-position. Physical And Chemical Properties Analysis
4-methoxypyridine-3-carbothioamide is a powder that is stored at room temperature .作用机制
The mechanism of action of 3-Pyridinecarbothioamide, 4-methoxy- is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the production of pro-inflammatory cytokines. This inhibition may lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-Pyridinecarbothioamide, 4-methoxy- has several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and have anti-cancer properties. Additionally, it has been reported to have neuroprotective effects and can inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One of the advantages of using 3-Pyridinecarbothioamide, 4-methoxy- in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-Pyridinecarbothioamide, 4-methoxy-. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound. This will help in the development of more effective treatments for inflammatory diseases. Furthermore, the potential anti-cancer properties of the compound need to be explored further to determine its efficacy as a cancer treatment. Finally, the neuroprotective effects of the compound need to be studied in more detail to determine its potential as a treatment for neurodegenerative diseases.
合成方法
The synthesis of 3-Pyridinecarbothioamide, 4-methoxy- can be achieved through various methods. One such method is the reaction of 4-methoxypyridine with carbon disulfide and ammonia in the presence of a catalyst. Another method involves the reaction of 4-methoxypyridine with thiourea in the presence of a base. Both methods have been reported to yield the desired compound in good yields.
科学研究应用
3-Pyridinecarbothioamide, 4-methoxy- has been extensively studied for its potential applications in various fields. One of the areas of research is its use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
安全和危害
The compound is classified under the GHS07 hazard class and carries the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4-methoxypyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-2-3-9-4-5(6)7(8)11/h2-4H,1H3,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLQTDYFFYWYAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 6-hydroxyspiro[chromane-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2901129.png)
![3,5-dibromo-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B2901130.png)
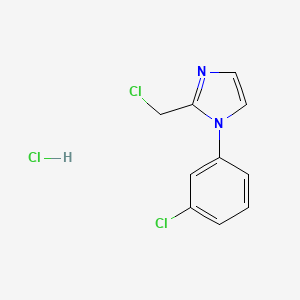

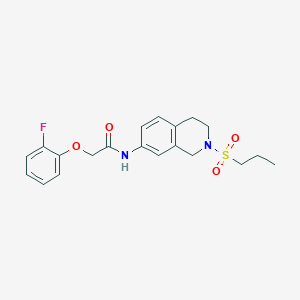
![Acetamide,N-(2-chloro-6-methylphenyl)-2-[2-(diethylamino)ethoxy]-, hydrochloride (1:1)](/img/structure/B2901139.png)
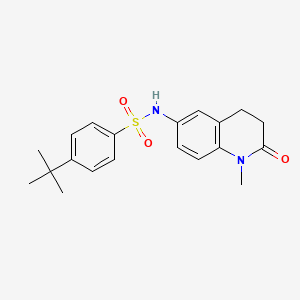
![2-chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2901143.png)
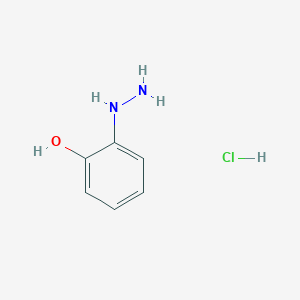
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol](/img/structure/B2901145.png)

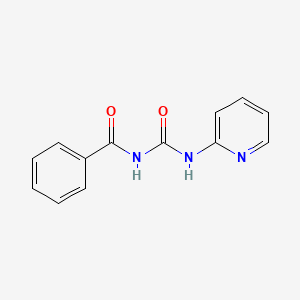
![4-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2901150.png)
![2-benzylsulfanyl-N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2901151.png)